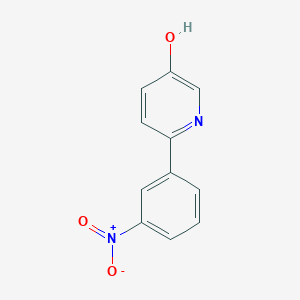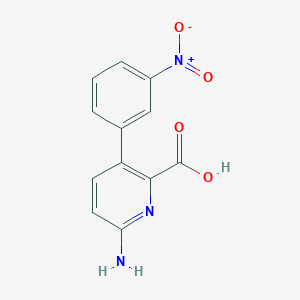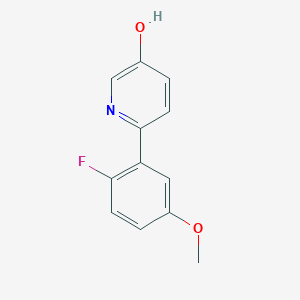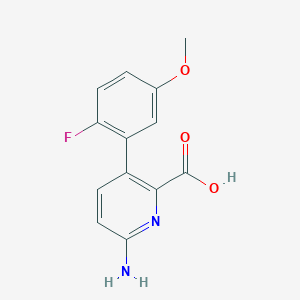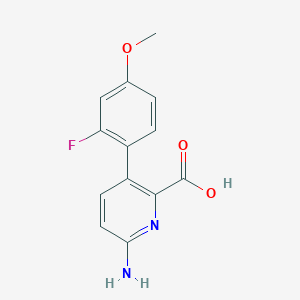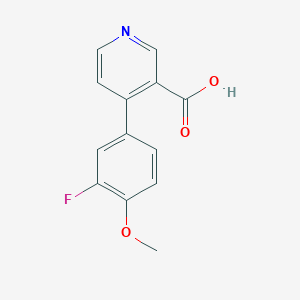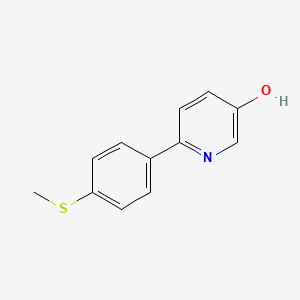
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%
説明
5-Hydroxy-2-(4-methylthiophenyl)pyridine (5-HTP) is an organic compound with a molecular weight of 201.26 g/mol. It belongs to the class of compounds known as pyridines, which are characterized by a nitrogen atom at the center of a six-membered aromatic ring. 5-HTP is a precursor to the neurotransmitter serotonin, which is involved in the regulation of mood, sleep, appetite, and other vital functions. 5-HTP has been used in research studies to investigate its biochemical and physiological effects.
科学的研究の応用
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been studied for its potential therapeutic effects in the treatment of depression, anxiety, and other mental health disorders. It has also been investigated for its potential role in the regulation of appetite, sleep, and other physiological processes. In addition, 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been used in laboratory experiments to study the mechanism of action of serotonin and its role in various biochemical pathways.
作用機序
The mechanism of action of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is complex and involves multiple biochemical pathways. It is believed that 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is converted to serotonin in the body, which then binds to serotonin receptors in the brain and other organs. This binding triggers a cascade of biochemical reactions that can affect mood, sleep, appetite, and other physiological processes.
Biochemical and Physiological Effects
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can lead to improved mood, increased relaxation, and improved sleep quality. In addition, 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been shown to reduce appetite and food intake, which can lead to weight loss. It has also been studied for its potential role in the regulation of blood sugar levels, blood pressure, and other physiological processes.
実験室実験の利点と制限
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and tablet. In addition, 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% in lab experiments. For example, it is not always easy to accurately measure the amount of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% present in a sample, and the effects of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can vary depending on the individual.
将来の方向性
There are a number of potential future directions for research into 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%. For example, further research is needed to determine the optimal dosage and to identify potential drug interactions. In addition, there is a need for further research into the long-term safety and efficacy of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%, as well as its potential role in the treatment of various mental health disorders. Finally, further research is needed to identify new potential applications for 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%, such as its potential role in the treatment of chronic pain and other medical conditions.
特性
IUPAC Name |
6-(4-methylsulfanylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXHSXFYZMCCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



